molecular formula C12H12N2O B13163078 3-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

3-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

Cat. No.: B13163078
M. Wt: 200.24 g/mol
InChI Key: AWVJUPDWKZRKJC-UHFFFAOYSA-N
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Description

3-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzaldehyde derivatives. One common method is a three-component reaction catalyzed by sodium acetate at room temperature . The reaction conditions are mild, and the product is usually obtained in high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions, and optimizing the process for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: 3-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzoic acid.

    Reduction: 3-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways and targets would depend on the specific application and the structure of the derivative.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazol-5-ol
  • 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols)

Uniqueness

3-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is unique due to its specific substitution pattern on the benzaldehyde and pyrazole rings. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-methyl-4-(1-methylpyrazol-3-yl)benzaldehyde

InChI

InChI=1S/C12H12N2O/c1-9-7-10(8-15)3-4-11(9)12-5-6-14(2)13-12/h3-8H,1-2H3

InChI Key

AWVJUPDWKZRKJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C2=NN(C=C2)C

Origin of Product

United States

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